molecular formula C7H16O B128181 5-Methylhexanol-d7 CAS No. 947140-89-8

5-Methylhexanol-d7

Cat. No.: B128181
CAS No.: 947140-89-8
M. Wt: 123.24 g/mol
InChI Key: ZVHAANQOQZVVFD-QXMYYZBZSA-N
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Description

5-Methylhexanol-d7: is a deuterated form of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of this compound is C7H9D7O, and it has a molecular weight of 123.24 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylhexanol-d7 is typically synthesized through deuterium exchange reactions. One common method involves the reaction of 5-Methylhexanol with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. For instance, the synthesis can be achieved using toluene-4-sulfonic acid in methanol at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is common in industrial settings to facilitate the exchange process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.

Major Products Formed:

Scientific Research Applications

5-Methylhexanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Studies: It is used as a reference compound in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Metabolic Research: Deuterium-labeled compounds are used to trace metabolic pathways in biological systems.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Environmental Studies: Used in studies to trace the fate and transport of organic compounds in the environment

Mechanism of Action

The mechanism of action of 5-Methylhexanol-d7 primarily involves its role as a tracer in NMR studies. The deuterium atoms in the compound provide distinct signals in NMR spectra, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, reaction pathways, and metabolic processes .

Comparison with Similar Compounds

    5-Methyl-1-hexanol: The non-deuterated form of 5-Methylhexanol-d7.

    4-Methyl-1-pentanol: A similar aliphatic alcohol with one less carbon atom.

    5-Methylhexanoic acid: The oxidized form of 5-Methylhexanol.

    5-Hexyn-1-ol: An alkyne alcohol with a similar carbon chain length

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where isotopic labeling is required. This labeling allows for more precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAANQOQZVVFD-QXMYYZBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCCCO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463615
Record name 5-Methylhexanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947140-89-8
Record name 5-Methylhexanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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